![molecular formula C8H9ClFN B1390825 4-Fluoroisoindoline Hydrochloride CAS No. 924305-06-6](/img/structure/B1390825.png)
4-Fluoroisoindoline Hydrochloride
Overview
Description
4-Fluoroisoindoline Hydrochloride (FIH) is an organic compound that belongs to the class of heterocycles. It is also known as 4-Fluoro-1H-isoindoline hydrochloride . The empirical formula is C8H8FN · HCl and the molecular weight is 173.62 g/mol .
Molecular Structure Analysis
The molecular formula of 4-Fluoroisoindoline Hydrochloride is C8H9ClFN . The average mass is 173.615 Da and the monoisotopic mass is 173.040756 Da .Physical And Chemical Properties Analysis
4-Fluoroisoindoline Hydrochloride is a solid with a melting point of 191-196 °C . It should be stored at a temperature of 2-8°C . The SMILES string representation of the molecule is Cl.Fc1cccc2CNCc12 .Scientific Research Applications
Materials Science
Isoindole derivatives have been utilized in materials science, particularly in the development of highly fluorescent materials. Isoindole-containing BODIPY dyes are an example of such materials used extensively in scientific fields due to their fluorescence properties .
Pharmacology
Isoindole structures are known to exhibit diverse pharmacological profiles. They have been studied for their antimicrobial, anthelmintic, insecticidal, and COX-2 and thrombin inhibition properties. Special emphasis has been placed on their anticancer activity, making them significant in drug development and therapeutic applications .
Cancer Research
The application of isoindole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention. These compounds play a crucial role in cell biology and are being explored for their potential in cancer therapy .
Synthetic Chemistry
Isoindole derivatives are important in synthetic chemistry, where they are used as building blocks for more complex molecules. The Diels–Alder reaction is one method that has been developed to provide effective access to isoindole-1,3-dione, which could be related to the synthesis of “4-Fluoroisoindoline Hydrochloride” derivatives .
Biological Activity Research
Indole and isoindole derivatives have been synthesized and studied for their biological activity over the past few decades. This includes research into their potential pharmacological activities, which could encompass "4-Fluoroisoindoline Hydrochloride" .
Coordination Chemistry
Isoindoles form coordination complexes with most elements of the periodic table when they are part of phthalocyanines, metal-containing cyclic tetramers of isoindole. This property is significant for studies in coordination chemistry .
Safety and Hazards
4-Fluoroisoindoline Hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3) affecting the respiratory system . It is recommended to avoid breathing dust, ensure adequate ventilation, and use personal protective equipment when handling this compound .
properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNPYNGKUKUSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655039 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924305-06-6 | |
Record name | 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1H-isoindoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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